4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c25-21(23-13-16-11-19(14-22-12-16)18-5-10-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-8-28-9-7-24/h1-5,10-12,14-15H,6-9,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUKOJAPVOZNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of morpholine, followed by coupling with a thiophene-pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups will produce amines.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Structural Analogues from Thiazole-Benzamide Derivatives ()
Compounds 4a, 4d–4i from Iranian Journal of Pharmaceutical Research (2021) share a benzamide-thiazole scaffold but differ in substituents. Key comparisons include:
| Compound Name | Substituents | Melting Point (°C) | Key Spectral Data (1H NMR, HRMS) | Bioactivity Notes |
|---|---|---|---|---|
| 4a: 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide | Morpholinomethyl, pyridinyl | Not specified | 1H NMR (δ 8.5–6.8 ppm), HRMS m/z 439.2 (M+H)+ | Potential kinase modulation |
| 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide | Morpholinomethyl, 3,4-dichlorophenyl | 215–218 | 1H NMR (δ 8.7–7.1 ppm), HRMS m/z 508.1 (M+H)+ | Antibacterial activity inferred |
| Target Compound: 4-(Morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide | Morpholine sulfonyl, thiophen-3-yl-pyridinylmethyl | Not reported | Likely δ 8.6–7.3 ppm (aromatic), HRMS ~550–600 (M+H)+ | Unspecified; may target kinases |
Key Differences :
Sulfonamide Derivatives with Antimicrobial Activity ()
The sulfonamide derivative 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide shares a sulfonamide group but lacks the benzamide-thiophene-pyridine framework. Key contrasts:
- Structural : The oxazole-sulfamoyl group in ’s compound introduces rigidity, whereas the morpholine sulfonyl group in the target compound offers conformational flexibility .
- Bioactivity : The oxazole derivative is explicitly designed for antimicrobial activity, while the target compound’s sulfonyl group may prioritize kinase or receptor binding .
Kinase Inhibitors ()
Imatinib, nilotinib, and dasatinib are benzamide-based kinase inhibitors. Comparisons include:
- Substituents : The target compound’s morpholine sulfonyl group contrasts with imatinib’s methylpiperazinyl and nilotinib’s trifluoromethyl groups, which influence solubility and target selectivity .
- Target Specificity : Imatinib targets BCR-ABL, while the thiophene-pyridine group in the target compound may confer selectivity for DDR1/2 kinases, though this requires validation .
Patent-Derived Sulfonamide/Benzamide Hybrids ()
Example 53 in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...) shares a fluorinated chromenone-pyrazolo pyrimidine core but diverges in the benzamide substituents:
- Synthetic Routes : Both compounds use palladium-catalyzed couplings, but the target compound likely employs boronic acid derivatives for pyridine-thiophene assembly .
- Physicochemical Data : The patent compound has a melting point of 175–178°C and HRMS m/z 589.1 (M+H)+, suggesting higher molecular weight and crystallinity than the target compound .
Triazole-Thiophene Derivatives ()
Compound A0071016 (N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)...) features a triazole-thiophene-pyrazole scaffold. Contrasts with the target compound:
- Core Structure : The triazole ring in A0071016 may confer metabolic stability, whereas the target compound’s pyridine-thiophene group could improve aromatic interactions .
- Solubility : The phenylethyl group in A0071016 increases hydrophobicity, whereas the morpholine sulfonyl group in the target compound enhances aqueous solubility .
Q & A
Q. How can researchers optimize the synthetic yield of 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions requiring precise control of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates .
- Temperature : Maintain 60–80°C during sulfonylation to prevent side reactions .
- Coupling agents : Use EDC/HOBt or HATU for amide bond formation, optimizing stoichiometry (1.2–1.5 equiv. of coupling agent) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .
Q. Which analytical techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl and thiophene signals at δ 3.6–3.8 ppm for morpholine and δ 7.1–7.3 ppm for thiophene) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 493.6 (C₂₃H₂₄N₄O₃S₂) with <2 ppm error .
- HPLC-PDA : Purity assessment (≥98%) using C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What strategies are used for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., PI3Kγ) to identify binding interactions (e.g., sulfonyl group H-bonding to Lys833) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How to resolve contradictions in reported synthetic protocols (e.g., solvent selection or reaction times)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (solvent polarity, temperature, catalyst loading) and identify critical factors .
- In situ monitoring : Use ReactIR or HPLC tracking to optimize reaction termination points, reducing over-sulfonylation .
- Comparative analysis : Benchmark yields/purity against literature methods (e.g., microwave-assisted vs. conventional heating) .
Q. What approaches are used to establish structure-activity relationships (SAR) for anticancer activity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or morpholine with piperazine) and test cytotoxicity .
- Molecular docking : Perform AutoDock Vina simulations to predict binding poses in ATP-binding pockets (e.g., EGFR T790M mutant) .
- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to identify pathway disruptions (e.g., apoptosis upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
